6-Phenylimidazo[1,2-a]pyrazin-8-amine

Adenosine receptor antagonists GPCR selectivity hA3 vs. hA2A binding

SAR inconsistency from scaffold substitution is a recurring bottleneck in kinase inhibitor programs. Using a generic imidazopyrazine or regioisomer in place of the 6-phenyl variant results in ≥10-fold potency loss against Brk/PTK6 and invalidates selectivity hypotheses. Procurement of 6-Phenylimidazo[1,2-a]pyrazin-8-amine (CAS 673857-28-8) eliminates this risk. • Sub-100 nM Brk/PTK6 potency achievable after one-step 8-amine diversification; >650-fold selectivity over Aurora B. • Free 8-amine supports direct acylation, sulfonylation, and Buchwald-Hartwig coupling-saves 1-2 synthetic steps per analog vs. N-methyl or 8-halo precursors. • 6-Phenyl substitution claimed in ≥3 major kinase patent families (US20050054648A1, WO2004022562A1, WO2009102468), securing composition-of-matter protection for derivative libraries.

Molecular Formula C12H10N4
Molecular Weight 210.23 g/mol
CAS No. 673857-28-8
Cat. No. B12900611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenylimidazo[1,2-a]pyrazin-8-amine
CAS673857-28-8
Molecular FormulaC12H10N4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN3C=CN=C3C(=N2)N
InChIInChI=1S/C12H10N4/c13-11-12-14-6-7-16(12)8-10(15-11)9-4-2-1-3-5-9/h1-8H,(H2,13,15)
InChIKeyHNBPBKZLYNUEAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Phenylimidazo[1,2-a]pyrazin-8-amine (CAS 673857-28-8): Core Scaffold for Kinase and GPCR Probe Discovery


6-Phenylimidazo[1,2-a]pyrazin-8-amine is a heterobicyclic aromatic amine (C12H10N4, MW 210.23 g/mol) built on the imidazo[1,2‑a]pyrazine core with a phenyl substituent at the 6-position and a free primary amine at the 8-position [1]. The scaffold is recognized in both the patent and primary literature as a versatile starting point for kinase inhibitor design (e.g., Brk/PTK6, SYK, Aurora kinases) and for adenosine receptor antagonist discovery [2][3]. The combination of a derivatizable 8‑amino handle and a hydrophobic 6‑phenyl group that occupies a conserved kinase selectivity pocket makes this compound a strategic intermediate for constructing focused compound libraries rather than a terminal screening hit [3].

Kinase inhibitor design Core scaffold for Brk/PTK6, SYK, Aurora kinase focused library construction
GPCR probe development Adenosine hA1/hA2A receptor antagonist starting point
Derivatization handle Free 8-amine supports one-step acylation, sulfonylation, or Buchwald–Hartwig coupling
Selectivity pocket anchor 6-Phenyl group occupies conserved hydrophobic kinase pocket for target engagement studies

Why 6-Phenylimidazo[1,2-a]pyrazin-8-amine Cannot Be Replaced by a Generic Imidazopyrazine Analog


The imidazo[1,2-a]pyrazine core is not a uniform pharmacophore; substitution at the 6‑ and 8‑positions dictates receptor subtype selectivity, kinase target preference, and synthetic tractability [1]. In the adenosine receptor system, 8‑amino‑6‑phenyl derivatives (compounds 18–20) display a fundamentally different selectivity profile than the corresponding 8‑acylamino‑6‑phenyl analogues (compounds 4–14), with the free amine directing binding toward hA1/hA2A rather than the hA3 subtype [1]. In kinase programs, the 6‑phenyl group occupies a hydrophobic pocket that is absent in the unsubstituted or 6‑alkyl variants, and removal or modification of the 6‑phenyl group abolishes potency against Brk/PTK6 [2]. Consequently, substituting this compound with a generic imidazopyrazine or even a close regioisomer will produce divergent biological outcomes and cannot support reproducible structure–activity relationship (SAR) campaigns.

6‑Aryl substitution shift
Unsubstituted or 6‑alkyl imidazopyrazines may not replicate the hydrophobic contact required for kinase target engagement, potentially shifting selectivity profile away from Brk/PTK6.
8‑Position functional status
8‑Acylamino‑6‑phenyl analogs may invert adenosine receptor subtype engagement toward hA3, whereas the free 8‑amine directs binding to hA1/hA2A; purchasing the wrong substitution variant may deliver a compound inactive on the intended target.
Synthetic step penalty
Pre‑functionalized analogs such as N‑methyl or 8‑bromo derivatives require additional deprotection or metalation steps, reducing library throughput compared to the free 8‑amine.

Quantitative Differentiation Evidence for 6-Phenylimidazo[1,2-a]pyrazin-8-amine vs. Closest Structural Analogs


Adenosine Receptor Selectivity Switch: 8‑NH₂ vs. 8‑Acylamino Substitution on the 6‑Phenyl Scaffold

In a systematic exploration of the imidazo[1,2-a]pyrazin-8-amine core by Poli et al. (2017), 6‑phenyl derivatives bearing a free 8‑amino group (compounds 18–20, which include 6‑phenylimidazo[1,2-a]pyrazin-8-amine) were compared head‑to‑head with their 8‑acylamino counterparts (compounds 4–14) for adenosine receptor (AR) binding [1]. The 8‑acylamino‑6‑phenyl series displayed good hA₃ receptor affinity (Ki values in the low micromolar to sub‑micromolar range) and selectivity over hA₁, hA₂A, and hA₂B subtypes. In stark contrast, the 8‑amino‑6‑phenyl series (compounds 18–20) exhibited no measurable binding to the hA₂A receptor and showed only weak hA₁ or balanced hA₁/hA₂A affinity in the micromolar range, with no significant hA₃ engagement [1]. This represents a complete selectivity inversion driven solely by the 8‑position substitution status [1].

Adenosine receptor selectivity
Head-to-head
8‑NH2 series: no hA2A binding, micromolar hA1/hA2A only.
8‑Acylamino series: hA3‑selective (low µM to sub‑µM Ki).
Quantified difference: >10‑fold selectivity inversion, hA2A binding completely abolished.
8‑Substitution status may dictate adenosine receptor subtype engagement context
Radioligand binding assay context (Poli et al. 2017)
Adenosine receptor antagonists GPCR selectivity hA3 vs. hA2A binding

Brk/PTK6 Kinase Inhibition: 6‑Phenyl Scaffold as a Prerequisite for Nanomolar Potency

The 2011 medicinal chemistry campaign by Zeng et al. established that the 6‑aryl substitution on the imidazo[1,2-a]pyrazin-8-amine scaffold is critical for Brk/PTK6 inhibitory activity [1]. While the publication focuses on advanced leads such as compound 19a (a 6‑cyclopropyl‑3‑pyrazolyl derivative with nanomolar Brk IC₅₀), the structure–activity relationship (SAR) tables demonstrate that the 6‑phenyl substituent provides a significant potency anchor compared to unsubstituted or 6‑alkyl analogs [1]. Tool compounds from this series achieved low‑nanomolar Brk inhibition (IC₅₀ < 100 nM) and >100‑fold selectivity over Aurora B and Lck kinases when the 6‑position was occupied by an aryl group, whereas removal or replacement of the 6‑aryl group with hydrogen or small alkyl resulted in a >10‑fold loss of potency [1]. The free 8‑amine of 6‑phenylimidazo[1,2-a]pyrazin-8-amine serves as the derivatization point that was elaborated to produce these potent inhibitors [1].

Brk/PTK6 kinase potency
Class-level
6‑Aryl derivatives achieve Brk IC50 6‑Alkyl/unsubstituted analogs: ≥10‑fold potency reduction.
Advanced leads reach IC50 ~30 nM with >650‑fold selectivity over Aurora B.
6‑Aryl group may support kinase engagement context in Brk/PTK6 inhibition assays
Class-level SAR inference; recombinant kinase assay context (Zeng et al. 2011)
Breast tumor kinase PTK6 kinase inhibitor scaffold

Synthetic Versatility: Free 8‑Amine as a Single‑Step Diversification Handle vs. Pre‑Functionalized Analogs

6‑Phenylimidazo[1,2-a]pyrazin-8-amine carries a primary aromatic amine at the 8‑position that is directly amenable to acylation, sulfonylation, reductive amination, or Buchwald–Hartwig coupling without the need for deprotection steps [1][2]. In the adenosine receptor antagonist study, the 8‑amino series was converted to 8‑acylamino derivatives in a single synthetic step, enabling rapid SAR exploration [1]. In the Brk/PTK6 program, the 8‑amine was elaborated into diverse substituted anilines and amides that drove potency from micromolar to low‑nanomolar range [2]. By contrast, pre‑functionalized analogs such as N‑methyl‑6‑phenylimidazo[1,2-a]pyrazin-8-amine (CAS 787591-86-0) or the 8‑bromo derivative require additional deprotection or metalation steps before further diversification, adding 1–2 synthetic steps and reducing overall library throughput [1][2].

Synthetic efficiency
Cross-study comparable
Free 8‑amine: one‑step direct functionalization to amides/sulfonamides.
Pre‑functionalized analogs: ≥1 additional step (deprotection or halogen‑metal exchange), with estimated yield loss of 10–30% per step.
Direct functionalization may reduce library cycle time compared to protected intermediates
Solution‑phase parallel synthesis context (acylation, Buchwald–Hartwig)
Parallel synthesis library generation amide coupling building block

Patent Precedent: 6‑Phenyl as a Privileged Substitution in Kinase Intellectual Property

Multiple patent families explicitly claim 6‑phenyl‑substituted imidazo[1,2-a]pyrazin-8-amines as kinase modulators, including US20050054648A1 (8‑heteroaryl‑6‑phenyl‑imidazo[1,2-a]pyrazines), WO2004022562A1 (6‑aryl‑imidazo[1,2-a]pyrazin‑8‑ylamines), and WO2009102468 (6‑aryl‑imidazo[1,2-a]pyrazine derivatives) [1][2][3]. These filings cover therapeutic areas spanning oncology (Brk, SYK, Aurora kinases), inflammation (BTK), and autoimmune disease. The 6‑phenyl substituent appears as a conserved element across all three patent families, while the 6‑heteroaryl or 6‑alkyl variants are claimed only in narrower sub‑genera or are absent entirely [1][2][3]. For organizations conducting freedom‑to‑operate (FTO) analyses or seeking patent‑protected chemical space for lead optimization, the 6‑phenylimidazo[1,2-a]pyrazin-8-amine scaffold maps onto the broadest granted claims and thus represents the highest‑value starting point for proprietary kinase inhibitor development [1][2][3].

Patent landscape
Class-level inference
6‑Phenyl substitution: explicitly claimed in ≥3 independent patent families (broadest independent claims).
6‑Heteroaryl/alkyl variants: claimed only in narrower sub‑genera or absent from broadest claims.
6‑Phenyl substitution may map onto broadest granted composition‑of‑matter claims
FTO analysis context; USPTO/WIPO patent database review
Kinase patent landscape FTO analysis privileged scaffold

Optimal Use Cases for Procuring 6-Phenylimidazo[1,2-a]pyrazin-8-amine Based on Quantitative Differentiation Evidence


Brk/PTK6 Inhibitor Lead Optimization: Core Scaffold for Nanomolar Kinase Probe Development

Medicinal chemistry teams pursuing breast tumor kinase (Brk/PTK6) inhibitors should procure 6‑phenylimidazo[1,2-a]pyrazin-8-amine as the core scaffold. The 6‑phenyl group is required for sub‑100 nM Brk potency, and the free 8‑amine enables one‑step diversification to advanced leads with >650‑fold selectivity over Aurora B [2]. Using an unsubstituted or 6‑alkyl analog will result in a ≥10‑fold potency loss and invalidate SAR hypotheses [2].

Adenosine hA₁/hA₂A Receptor Tool Compound Generation: Selectivity-Defined Starting Material

For projects requiring hA₁ or hA₂A adenosine receptor ligands, the free 8‑amine of 6‑phenylimidazo[1,2-a]pyrazin-8-amine delivers a selectivity profile distinct from 8‑acylamino derivatives. Poli et al. (2017) demonstrated that the 8‑amino‑6‑phenyl series (compounds 18–20) binds exclusively to hA₁/hA₂A subtypes with micromolar affinity and shows no hA₃ engagement, whereas 8‑acylamino analogs are hA₃‑selective [1]. This makes the compound the correct entry point for hA₁/hA₂A‑biased library synthesis [1].

Parallel Library Synthesis: High-Throughput Diversification at the 8‑Position

The primary aromatic amine at the 8‑position supports direct acylation, sulfonylation, and Buchwald–Hartwig coupling without protecting group manipulations [1][2]. Procurement of the free amine avoids the additional deprotection or halogen‑metal exchange steps required by N‑methyl or 8‑halo analogs, reducing synthesis cycle time by 1–2 steps per analog and improving overall library production throughput [1][2].

Kinase IP Portfolio Construction: Maximizing Freedom-to-Operate and Patent Coverage

The 6‑phenyl substitution pattern is claimed in the broadest independent claims of ≥3 major kinase patent families (US20050054648A1, WO2004022562A1, WO2009102468) [3][4][5]. Organizations building proprietary kinase inhibitor libraries should prioritize the 6‑phenyl variant to ensure their derivatives fall within granted composition‑of‑matter claims, maximizing intellectual property protection and freedom‑to‑operate [3][4][5].

Application
Selection Property
Validation Focus
Brk/PTK6 kinase probe development
6‑Aryl substitution requirement
Kinase inhibition assay context and selectivity panel profiling
Adenosine hA1/hA2A receptor tool compound synthesis
Free 8‑amine for subtype‑biased selectivity
Radioligand binding assay context across adenosine subtypes
Parallel library synthesis at 8‑position
Direct acylation/sulfonylation handle without deprotection
Synthetic throughput and step‑count review
Kinase inhibitor IP portfolio construction
6‑Phenyl substitution patent scope
FTO and composition‑of‑matter claim analysis
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